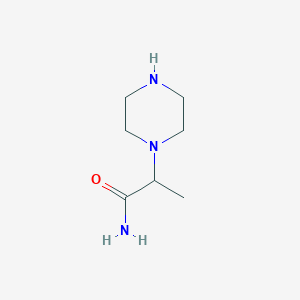
2-Piperazin-1-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Piperazin-1-ylpropanamide” is a chemical compound that is used for research and development . Its molecular formula is C10H19N3O and it has a molecular weight of 197.28 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “2-Piperazin-1-ylpropanamide”, has been a topic of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives have been studied extensively . These include colorimetric and spectrophotometric methods, charge transfer reactions, coupling reactions, and complex formation reactions .Wissenschaftliche Forschungsanwendungen
Therapeutic Applications in Neurology and Psychiatry
Compounds featuring the piperazine moiety, such as 2-Piperazin-1-ylpropanamide derivatives, have been explored for their potential in treating neurological and psychiatric disorders. Specifically, derivatives have been synthesized and evaluated as dual-acting serotonin (5-HT) reuptake inhibitors and 5-HT1A receptor antagonists. These compounds, including the previously reported clinical candidate SSA-426, exhibit potent functional activities at both the serotonin transporter and 5-HT1A receptor, indicating potential applications in the treatment of major depressive disorders (Zhou et al., 2009).
Antimicrobial Activity
Piperazine derivatives have also been investigated for their antimicrobial properties. Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent antibacterial efficacies against strains such as E. coli, S. aureus, and S. mutans. These compounds have demonstrated superior biofilm inhibition activities compared to reference drugs like Ciprofloxacin, indicating their potential as novel antibacterial agents (Mekky & Sanad, 2020).
Anticancer Research
In anticancer research, analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality and reduced lipophilicity have been designed for potential use as positron emission tomography (PET) radiotracers. These novel analogues aim to enhance tumor cell entry while minimizing antiproliferative activity, facilitating the development of effective diagnostic and therapeutic agents in oncology (Abate et al., 2011).
Environmental Applications
The degradation of piperazine, a compound used extensively in various industrial applications, by specific bacterial strains such as Paracoccus sp. has been studied for environmental detoxification purposes. This research highlights the potential of bioremediation strategies in treating industrial waste containing piperazine compounds (Cai et al., 2013).
Flame Retardant Development
Piperazine-phosphonates derivatives have been evaluated as flame retardants for cotton fabric, demonstrating the potential of these compounds in enhancing the fire resistance of textiles. The thermal decomposition of treated cotton fabric has provided insights into the mechanism of action of these derivatives, offering avenues for the development of safer and more effective flame-retardant materials (Nguyen et al., 2014).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “2-Piperazin-1-ylpropanamide” are not mentioned in the search results, there are several papers discussing future directions in related fields . These include the development of new synthetic methods for piperazine derivatives, the exploration of their biological and pharmaceutical activity, and the optimization of their physical and chemical properties .
Wirkmechanismus
Target of Action
Piperazine derivatives are known to interact with various biological targets, including enzymes and receptors
Mode of Action
Piperazine derivatives are generally known to interact with their targets, leading to changes in the target’s function . The specific interactions and resulting changes caused by 2-Piperazin-1-ylpropanamide require further investigation.
Biochemical Pathways
Piperazine derivatives can influence various biochemical pathways depending on their specific targets . More research is needed to elucidate the pathways affected by 2-Piperazin-1-ylpropanamide and their downstream effects.
Result of Action
Some piperazine derivatives have been reported to exhibit antimicrobial activity
Eigenschaften
IUPAC Name |
2-piperazin-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c1-6(7(8)11)10-4-2-9-3-5-10/h6,9H,2-5H2,1H3,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLMAWKTIWMTIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperazin-1-ylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-amino-1-((4-(dimethylamino)benzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2892940.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2892941.png)
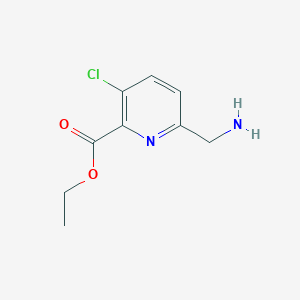
![6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2892943.png)
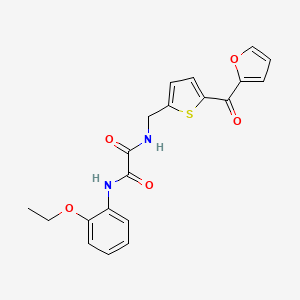
![1-(4-Bromophenyl)-4-[(2-chlorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2892946.png)
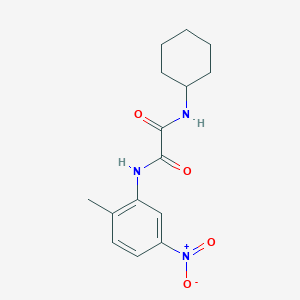

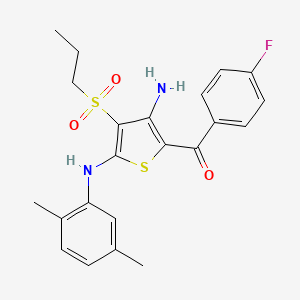
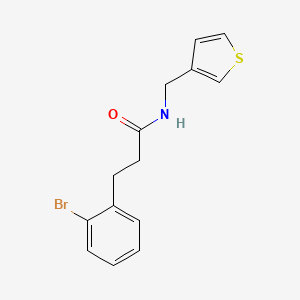

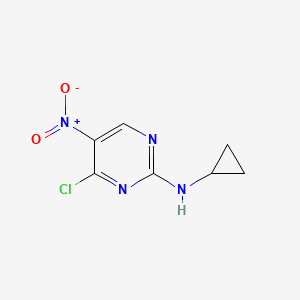
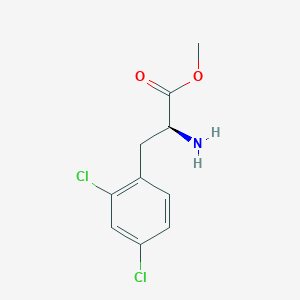
![N-(1-cyano-1-methylethyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-N-methylacetamide](/img/structure/B2892960.png)